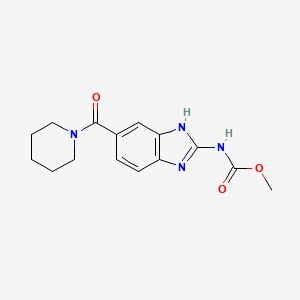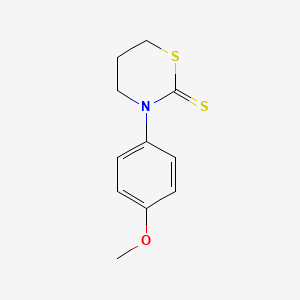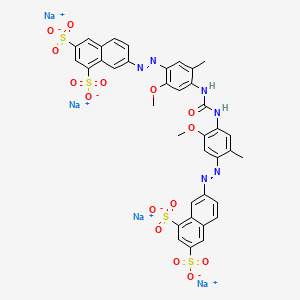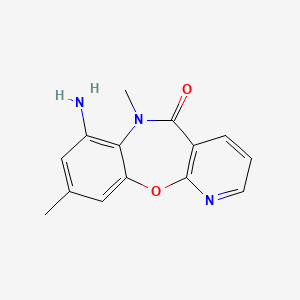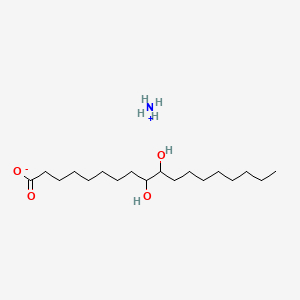
Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9,10-dihydroxy-, monoammonium salt typically involves the hydroxylation of stearic acid. This can be achieved through the following steps:
Hydroxylation: Stearic acid is subjected to hydroxylation using a suitable oxidizing agent such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in the presence of a co-oxidant like hydrogen peroxide (H₂O₂).
Neutralization: The resulting 9,10-dihydroxystearic acid is then neutralized with ammonium hydroxide (NH₄OH) to form the monoammonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient hydroxylation and neutralization processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 9,10-diketostearic acid, 9,10-dicarboxystearic acid
Reduction: 9,10-dihydroxyoctadecane, 9,10-dihydroxyalkanes
Substitution: 9,10-dichlorostearic acid, 9,10-dibromostearic acid
科学研究应用
Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a model compound for understanding fatty acid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable surfactants and lubricants.
作用机制
The mechanism of action of octadecanoic acid, 9,10-dihydroxy-, monoammonium salt involves its interaction with lipid membranes and enzymes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting membrane fluidity and enzyme activity. The compound may also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances.
相似化合物的比较
Similar Compounds
- Octadecanoic acid, 9,10-dihydroxy-, methyl ester
- 9,10-Dihydroxystearic acid
- 9,10-Diketostearic acid
Uniqueness
Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt is unique due to its ammonium salt form, which enhances its solubility in water compared to its ester or free acid counterparts. This property makes it particularly useful in aqueous applications and formulations.
属性
CAS 编号 |
84753-04-8 |
|---|---|
分子式 |
C18H36O4.H3N C18H39NO4 |
分子量 |
333.5 g/mol |
IUPAC 名称 |
azanium;9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O4.H3N/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);1H3 |
InChI 键 |
VYYNBCZACIOXPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[NH4+] |
相关CAS编号 |
120-87-6 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


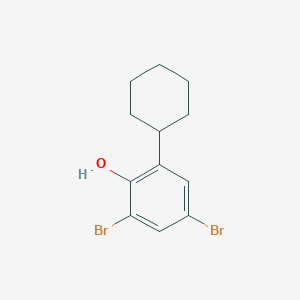
![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)
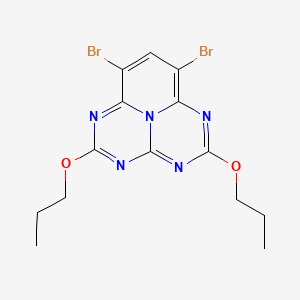
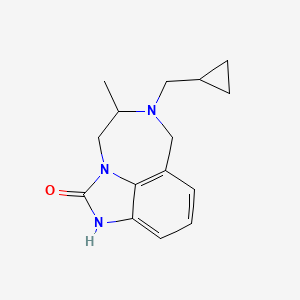
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789295.png)


